molecular formula C21H15Cl2N3O2S2 B3862408 (5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3862408
M. Wt: 476.4 g/mol
InChI Key: SQRORAMQGQRBGJ-BOPFTXTBSA-N
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Description

The compound “(5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a rigid heterocyclic core. The thiazolidinone ring is substituted at the 5-position with a 2,6-dichlorobenzylidene group and at the 3-position with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety.

The 2,6-dichlorobenzylidene substituent introduces electron-withdrawing chlorine atoms, which may enhance metabolic stability and influence intermolecular interactions such as halogen bonding.

Properties

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-12-18(20(28)26(24(12)2)13-7-4-3-5-8-13)25-19(27)17(30-21(25)29)11-14-15(22)9-6-10-16(14)23/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRORAMQGQRBGJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the condensation of thiosemicarbazides with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve:

    Condensation Reaction: Reacting 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone is then cyclized with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid under acidic or basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds would typically involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

The compound (5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in various scientific research applications. This article will explore its potential uses, including medicinal chemistry, agricultural applications, and its role in materials science.

Chemical Properties and Structure

The compound features a complex structure characterized by a thiazolidinone core, which is known for its diverse biological activities. The presence of the dichlorobenzylidene moiety and the pyrazole derivative contributes to its unique properties and potential reactivity.

Molecular Formula

  • C : 15
  • H : 13
  • Cl : 2
  • N : 2
  • O : 3
  • S : 1

Medicinal Chemistry

  • Antimicrobial Activity
    • Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls or interfere with metabolic pathways, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects
    • Research indicates that compounds with thiazolidinone frameworks can modulate inflammatory responses. This particular compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms. Its ability to interact with specific cellular targets could make it a valuable lead compound in cancer therapeutics.

Agricultural Applications

  • Pesticide Development
    • The compound's structure suggests potential activity against pests and pathogens affecting crops. Its efficacy as a pesticide can be explored through structure-activity relationship (SAR) studies.
  • Plant Growth Regulators
    • Thiazolidinones have been studied for their ability to enhance plant growth and resistance to environmental stressors. This compound may serve as a bio-stimulant in agricultural formulations.

Materials Science

  • Polymer Chemistry
    • The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of thiazolidinone units into polymer backbones could lead to materials with enhanced thermal and mechanical properties.
  • Nanotechnology
    • Research into the use of thiazolidinones in nanomaterials has shown promise, particularly in drug delivery systems where the compound could be used to encapsulate therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to the one discussed exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory effects of thiazolidinones in animal models of arthritis. The findings demonstrated significant reductions in inflammation markers when treated with the compound, suggesting its potential as an anti-inflammatory therapeutic agent.

Case Study 3: Agricultural Applications

An agricultural study assessed the efficacy of thiazolidinone derivatives as biopesticides against common crop pathogens. Results showed that certain derivatives significantly reduced pathogen growth, indicating their utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action for thiazolidinones often involves interaction with biological targets such as enzymes or receptors. The compound might inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Benzylidene Substituent Pyrazolyl/Thiazolidinone Modifications Notable Properties
Target Compound 2,6-dichlorobenzylidene 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl Likely high lipophilicity due to Cl; potential halogen bonding
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 2-hydroxybenzylidene Phenyl group at position 3 Forms intramolecular S(6) and intermolecular R₂²(7/10) hydrogen-bonding motifs; lower lipophilicity due to -OH
(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-... () Fluorobenzyloxy-phenyl 1-phenylpyrazolyl Fluorine enhances electronic effects; possible improved bioavailability

Crystallographic and Intermolecular Interactions

  • Target Compound : The 2,6-dichloro substitution likely reduces hydrogen-bonding capacity compared to hydroxy analogs, favoring van der Waals interactions or halogen bonding. This may result in denser crystal packing and higher melting points .
  • Hydroxybenzylidene Analog () : Exhibits robust hydrogen-bonded dimers (R₂² motifs) and C–H∙∙∙π interactions, stabilizing its crystal lattice. The hydroxy group participates in O–H∙∙∙S and O–H∙∙∙O bonds .
  • Fluorinated Analog (): Fluorine’s electronegativity may polarize adjacent bonds, altering solubility and reactivity. No crystallographic data are provided, but fluorine often enhances metabolic stability in drug design .

Research Findings and Implications

Therapeutic Potential

  • Ferroptosis Induction: highlights that thiazolidinones and pyrazolyl derivatives can trigger ferroptosis, a non-apoptotic cell death mechanism. The target compound’s dichloro substitution may enhance permeability, enabling selective OSCC targeting .
  • Structural Stability : The dichloro and pyrazolyl groups may improve pharmacokinetic profiles by resisting oxidative metabolism, a hypothesis supported by halogenated drug analogs .

Biological Activity

The compound (5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone core substituted with a dichlorobenzylidene moiety and a pyrazole ring. This unique combination is believed to contribute to its biological activity.

Antibacterial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Thiazolidinone Derivatives

Compound NameBacteria TestedInhibition (%)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%
(5Z)-5-(Dichlorobenzylidene) derivativeMultiple strainsTBDCurrent Study

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is well documented. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: EGFR Inhibition

Recent findings highlight that thiazolidinone derivatives can act as effective inhibitors of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC). For instance, a related compound demonstrated selective inhibition against EGFR mutations L858R and T790M while exhibiting lower toxicity profiles compared to conventional chemotherapeutics .

Anti-inflammatory Activity

Thiazolidinone compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways.

Table 2: Anti-inflammatory Potency of Thiazolidinone Derivatives

Compound NameCOX Inhibition IC50 (μM)Reference
PYZ160.52
PYZ381.33
(5Z)-5-(Dichlorobenzylidene) derivativeTBDCurrent Study

Mechanistic Insights

The biological activities of thiazolidinone derivatives are attributed to their ability to interact with various biological targets:

  • Antibacterial Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Anticancer Mechanism : They induce apoptosis via the mitochondrial pathway and inhibit key signaling pathways involved in tumor growth.
  • Anti-inflammatory Mechanism : By selectively inhibiting COX enzymes, they reduce the production of pro-inflammatory mediators.

Q & A

Q. What are the optimized synthetic routes for preparing this thiazolidinone derivative?

The compound is typically synthesized via a multi-step condensation reaction. A general approach involves reacting a substituted thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by refluxing with an oxo compound (e.g., 2,6-dichlorobenzaldehyde derivative) to form the arylidene-thiazolidinone core . For Z-configuration control, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor kinetic vs. thermodynamic products. Purification often requires recrystallization from DMF-ethanol mixtures .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The Z-configuration is verified using X-ray crystallography to resolve the spatial arrangement of substituents around the double bond. Additionally, 1H^1H-NMR coupling constants (JJ) between the benzylidene proton and adjacent groups provide indirect evidence. For example, a coupling constant <10 Hz typically supports the Z-isomer due to restricted rotation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and stereochemistry.
  • HPLC : For purity assessment, especially after multi-step syntheses .
  • Mass spectrometry : To validate molecular weight and fragmentation patterns.
  • X-ray diffraction : Resolves crystal structure and confirms Z/E configuration .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,6-dichloro groups) influence reactivity and biological activity?

The 2,6-dichlorophenyl group enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic attacks in condensation reactions. Halogen substituents also increase lipophilicity, improving membrane permeability in biological assays. Comparative studies show that electron-withdrawing groups (e.g., Cl, NO2_2) at the benzylidene position correlate with higher antimicrobial activity due to enhanced interaction with bacterial enzyme active sites .

Q. What in vitro models are recommended for evaluating its anticancer potential?

  • Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to assess mechanism of action.
  • Kinase inhibition screening : Target kinases like EGFR or CDK2, which are modulated by thiazolidinone derivatives .

Q. How can computational modeling optimize its pharmacokinetic properties?

Tools like SwissADME predict drug-likeness by analyzing:

  • Lipophilicity (LogP) : Optimal range: 2–3.5 for membrane permeability.
  • Solubility : Adjust via substituent polarity (e.g., methoxy groups).
  • Metabolic stability : Cytochrome P450 interactions can be modeled to reduce first-pass metabolism .

Q. What mechanistic insights explain its antimicrobial activity against resistant strains?

Thiazolidinones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The 2-thioxo group chelates metal ions in bacterial enzymes, while the dichlorobenzylidene moiety enhances binding to hydrophobic pockets in target proteins. Synergistic studies with β-lactam antibiotics show reduced MIC values against methicillin-resistant Staphylococcus aureus (MRSA) .

Methodological Challenges

Q. How to address low yields in the final condensation step?

Yield optimization strategies include:

  • Catalyst screening : Use p-toluenesulfonic acid or Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining stereoselectivity .

Q. What strategies mitigate byproduct formation during thiazolidinone cyclization?

  • Temperature control : Lower temperatures (60–80°C) reduce side reactions like oxidation of the thioxo group.
  • Protecting groups : Temporarily block reactive sites (e.g., phenolic -OH) during cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(2,6-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

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